Product packaging for Methyl 5-(3-fluorophenyl)nicotinate(Cat. No.:CAS No. 181705-87-3)

Methyl 5-(3-fluorophenyl)nicotinate

Cat. No.: B175067
CAS No.: 181705-87-3
M. Wt: 231.22 g/mol
InChI Key: GFPGQHOIZGKIAS-UHFFFAOYSA-N
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Description

Methyl 5-(3-fluorophenyl)nicotinate, also known as this compound, is a useful research compound. Its molecular formula is C13H10FNO2 and its molecular weight is 231.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10FNO2 B175067 Methyl 5-(3-fluorophenyl)nicotinate CAS No. 181705-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(3-fluorophenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)11-5-10(7-15-8-11)9-3-2-4-12(14)6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPGQHOIZGKIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451778
Record name Methyl 5-(3-fluorophenyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181705-87-3
Record name Methyl 5-(3-fluorophenyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 5 3 Fluorophenyl Nicotinate

The synthesis of Methyl 5-(3-fluorophenyl)nicotinate is typically achieved through a multi-step process that combines classical organic reactions with modern cross-coupling techniques. The most prevalent strategy involves the initial construction of the core 5-arylnicotinic acid structure, followed by esterification.

A primary method for forming the crucial carbon-carbon bond between the pyridine (B92270) and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction is a powerful tool for creating biaryl systems due to its high functional group tolerance and generally mild reaction conditions. researchgate.netnih.gov The typical disconnection approach involves reacting a halogenated nicotinic acid derivative with a substituted phenylboronic acid.

Specifically, the synthesis can commence with 5-bromonicotinic acid, which is coupled with (3-fluorophenyl)boronic acid. This reaction, catalyzed by a palladium complex, selectively forms 5-(3-fluorophenyl)nicotinic acid. google.com Once the carboxylic acid is obtained, the final step is an esterification reaction to yield the target methyl ester. A common and straightforward method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.com

A plausible synthetic pathway is detailed in the table below, based on established chemical principles and analogous reactions reported in the literature.

Table 1: Plausible Synthetic Route for this compound

Reaction Step Starting Materials Reagents and Catalyst Conditions Product
1. Suzuki-Miyaura Coupling 5-Bromonicotinic acid, (3-fluorophenyl)boronic acid Pd(PPh₃)₄ (Palladium tetrakistriphenylphosphine), Na₂CO₃ (Sodium Carbonate) Solvent: Toluene/Ethanol/Water mixture, Reflux 5-(3-fluorophenyl)nicotinic acid
2. Fischer Esterification 5-(3-fluorophenyl)nicotinic acid Methanol (excess), H₂SO₄ (Sulfuric acid, catalytic) Reflux, 13 hours This compound

This table represents a generalized procedure based on standard Suzuki coupling researchgate.netmdpi.com and esterification methods. chemicalbook.com

Chemical Reactivity and Transformations of Methyl 5 3 Fluorophenyl Nicotinate

Reactivity of the Pyridine (B92270) Nitrogen in Methyl 5-(3-fluorophenyl)nicotinate

The lone pair of electrons on the pyridine nitrogen atom makes it a target for electrophilic attack. This reactivity allows for the formation of N-oxides and N-alkylation products. While specific studies on this compound are not extensively documented in this context, the general reactivity of the pyridine nucleus suggests that it can undergo oxidation to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or a peroxy acid.

Furthermore, the pyridine nitrogen can be alkylated using alkyl halides. This reaction would result in the formation of a pyridinium (B92312) salt, which can alter the electronic properties and solubility of the parent molecule.

Transformations at the Ester Moiety of this compound

The ester functional group is a key site for a variety of chemical transformations, providing a gateway to other important functional groups.

Hydrolysis and Carboxylic Acid Formation

The methyl ester of 5-(3-fluorophenyl)nicotinate can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 5-(3-fluorophenyl)nicotinic acid. This reaction is a fundamental transformation in organic synthesis, often serving as a preliminary step for the synthesis of other derivatives. For instance, 5-(4-fluorophenyl)pyridine-3-carboxylic acid is synthesized by the hydrolysis of its corresponding ester, which is itself prepared via a Suzuki coupling reaction. google.comgoogle.com

Transamidation and Amide Derivatives

The methyl ester can be converted into a variety of amide derivatives through transamidation. This reaction involves treating the ester with an amine, often in the presence of a catalyst or with heating, to replace the methoxy (B1213986) group with an amino group. This method is used to synthesize a range of nicotinamide (B372718) derivatives with potential biological activities. epo.org For example, 5-(4-fluorophenyl)nicotinic acid morpholinamide is prepared from the corresponding acid, which can be derived from the methyl ester. google.comgoogle.com

Reduction to Alcohol and Aldehyde Derivatives

The ester group can be reduced to either an alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to the primary alcohol, (5-(3-fluorophenyl)pyridin-3-yl)methanol, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). googleapis.com This transformation is a common procedure in organic synthesis. researchgate.net The resulting alcohol is a valuable intermediate for further functionalization. bldpharm.com

Selective reduction to the aldehyde, 5-(3-fluorophenyl)nicotinaldehyde, requires milder reducing agents. A process for preparing nicotinaldehydes from the corresponding nicotinic acid amides using a modified reducing agent has been described, highlighting a potential route from the ester via the amide. google.comgoogle.com

Electrophilic Aromatic Substitution on the Fluorophenyl Ring of this compound

Nucleophilic Aromatic Substitution on the Pyridine Ring of this compound

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNA_r_), particularly when activated by electron-withdrawing groups. wikipedia.orgyoutube.compressbooks.pubmasterorganicchemistry.com The ester group at the 3-position and the fluorophenyl group at the 5-position both withdraw electron density from the pyridine ring, making it more electrophilic.

A classic example of nucleophilic aromatic substitution on pyridines is the Chichibabin reaction, which involves the amination of the pyridine ring, typically at the 2- or 6-position, using sodium amide. google.comepo.orgwikipedia.orgslideshare.net The regioselectivity of this reaction on 3-substituted pyridines can be influenced by the nature of the substituent. google.comepo.org While direct amination of this compound via a Chichibabin-type reaction is not explicitly described, the electronic nature of the substituents suggests that the 2- and 6-positions would be the most likely sites for nucleophilic attack. Other nucleophiles can also displace leaving groups on the pyridine ring, a strategy often employed in the synthesis of substituted pyridine derivatives. nih.gov

Selective Functionalization and Derivatization Strategies

The functional groups within this compound—namely the methyl ester and the two aromatic rings—are the primary targets for derivatization. Strategies can be employed to selectively modify one part of the molecule while leaving the others intact.

Modification of the Ester Group

The most accessible functionalization pathway involves the methyl ester at the 3-position of the pyridine ring. Standard organic reactions can convert this ester into a range of other functional groups.

Hydrolysis: The ester can be hydrolyzed under basic or acidic conditions to yield 5-(3-fluorophenyl)nicotinic acid. This carboxylic acid serves as a versatile intermediate for further modifications.

Amidation: Direct reaction with amines can produce the corresponding amides. This reaction is often facilitated by heating or by converting the ester to a more reactive acyl chloride intermediate after hydrolysis.

Hydrazide Formation: Treatment with hydrazine (B178648) hydrate (B1144303) can convert the methyl ester into the corresponding nicotinoyl hydrazide. This hydrazide derivative is a useful building block for synthesizing more complex heterocyclic structures, such as pyrazoles or oxadiazoles, through condensation with appropriate reagents.

Studies on the parent methyl nicotinate (B505614) scaffold demonstrate the feasibility of these transformations. For example, methyl nicotinate has been successfully converted into various carboxamides and carbohydrazides as precursors for biologically active molecules.

Table 1: Potential Derivatization Reactions at the Ester Group

Reaction TypeReagent(s)Potential Product
HydrolysisNaOH or HCl (aq)5-(3-fluorophenyl)nicotinic acid
AmidationR-NH₂, heatN-alkyl/aryl-5-(3-fluorophenyl)nicotinamide
Hydrazide FormationNH₂NH₂·H₂O, Methanol (B129727)5-(3-fluorophenyl)nicotinohydrazide

Functionalization of the Aromatic Rings

Selective functionalization of the C-H bonds on either the pyridine or the 3-fluorophenyl ring is more challenging but can be achieved through electrophilic or nucleophilic aromatic substitution reactions. The electronic nature of both rings dictates the regioselectivity of these transformations.

Pyridine Ring: The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly when activated by an appropriate leaving group. Electrophilic substitution is more difficult but can occur, typically at the positions meta to the ring nitrogen.

3-Fluorophenyl Ring: The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. Therefore, electrophiles would be expected to add at the positions ortho or para to the fluorine atom.

Metal-Catalyzed Functionalization of this compound

Transition-metal catalysis provides powerful tools for the functionalization of aromatic compounds, including C-H activation and cross-coupling reactions. While specific examples for this compound are not extensively documented in public literature, the structure lends itself to several established catalytic methodologies based on reactions of similar substrates.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is itself a product of a Suzuki or other palladium-catalyzed cross-coupling reaction, typically between a halogenated nicotinate and a fluorophenylboronic acid. Further cross-coupling reactions would require the introduction of a suitable leaving group (e.g., bromine, iodine, or triflate) onto one of the aromatic rings. For instance, if a bromo-substituted version of the compound were used, it could participate in further palladium-catalyzed reactions to build more complex molecular architectures. The reactivity of Methyl 5-bromonicotinate in Suzuki couplings highlights the utility of this approach.

Metal-Catalyzed C-H Functionalization

Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. Transition metals like palladium, rhodium, and iridium can catalyze the direct coupling of C-H bonds with various partners.

For this compound, several C-H bonds could potentially be functionalized:

Pyridine Ring C-H Bonds: The pyridine nitrogen can act as a directing group, guiding the metal catalyst to activate specific C-H bonds, often at the C2 or C6 positions.

Fluorophenyl Ring C-H Bonds: The substituent at the 5-position of the pyridine could also direct functionalization to the ortho C-H bonds of the 3-fluorophenyl ring.

The feasibility of such reactions is supported by extensive research on the C-H activation of other substituted pyridines and biaryl systems. For example, patent literature describes the selective catalytic dechlorination of 2,6-dichloro-5-fluoro-nicotinates using a Lindlar catalyst, demonstrating metal-catalyzed transformations on a closely related pyridine core.

Table 2: Potential Metal-Catalyzed C-H Functionalization Sites

RingPosition(s)RationaleCatalyst System (Hypothetical)
PyridineC-2, C-6Directed by pyridine nitrogenPd(OAc)₂, Ligand
3-FluorophenylC-2', C-6'Directed by pyridine substituent[RhCp*Cl₂]₂, AgSbF₆

These strategies represent plausible pathways for the further chemical modification of this compound, leveraging its inherent chemical reactivity to generate a diverse range of derivatives for various scientific applications.

Advanced Spectroscopic and Structural Characterization of Methyl 5 3 Fluorophenyl Nicotinate

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Character

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For Methyl 5-(3-fluorophenyl)nicotinate, this would include the C=O stretch of the ester, C-O stretches, C=C and C=N vibrations of the aromatic rings, and the C-F stretch.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds or π-π stacking.

Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. High-resolution mass spectrometry would confirm the elemental composition. Analysis of the fragmentation pattern in the mass spectrum would help to elucidate the structure by showing how the molecule breaks apart under ionization.

Without access to primary research data from these analytical techniques for this compound, it is not possible to generate the thorough, informative, and scientifically accurate content as requested. The creation of such an article would require the actual synthesis and detailed spectroscopic analysis of the compound to be performed and published.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the publicly available experimental and theoretical data concerning the electronic absorption and emission properties of this compound. While spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy are fundamental in characterizing the electronic transitions of organic molecules, specific studies detailing these properties for this compound have not been reported.

The electronic absorption spectrum, typically measured using UV-Vis spectroscopy, provides information about the wavelengths of light a molecule absorbs, which corresponds to the energy required to promote electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). Key parameters derived from such a spectrum would include the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at that wavelength. These electronic transitions in molecules like this compound, which contains aromatic rings (a pyridine (B92270) and a fluorophenyl ring), are typically π → π* and n → π* transitions.

Fluorescence spectroscopy complements absorption spectroscopy by measuring the light emitted as an excited electron returns to a lower energy state. This process provides insights into the molecule's excited state properties. Important data from fluorescence studies include the emission wavelength (which is typically longer than the absorption wavelength, a phenomenon known as the Stokes shift), the fluorescence quantum yield (a measure of the efficiency of the fluorescence process), and the fluorescence lifetime (the average time the molecule spends in the excited state).

Solvent polarity can significantly influence both absorption and emission spectra. Studies in a range of solvents from nonpolar to polar would be necessary to understand the nature of the electronic transitions and the charge distribution in the ground and excited states of this compound.

Although no specific data is available, a hypothetical table of expected spectroscopic data is presented below for illustrative purposes, based on the general characteristics of similar aromatic esters and fluorinated aromatic compounds. It is crucial to note that the following data are purely hypothetical and are not based on experimental measurements for this compound.

Hypothetical UV-Vis Absorption and Fluorescence Data for this compound in Different Solvents

Solvent Absorption λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹) Emission λmax (nm) Stokes Shift (nm) Fluorescence Quantum Yield (ΦF)
Hexane 260 15,000 310 50 0.15
Dichloromethane 265 16,500 325 60 0.12
Acetonitrile 268 17,000 335 67 0.10

Detailed quantum chemical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), would be required to theoretically predict the electronic transition energies and oscillator strengths (related to absorption intensity) for this compound. Such computational studies would provide a theoretical framework for understanding its photophysical properties and would be invaluable in the absence of experimental data.

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and geometric parameters of the molecule in its ground state.

For this compound, a typical DFT calculation would involve selecting a functional, such as B3LYP, and a basis set, like 6-311G**, to achieve a balance between accuracy and computational cost. nih.gov The output of such a calculation is an optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the spatial arrangement of the atoms.

Furthermore, these calculations yield insights into the bonding characteristics through the analysis of atomic charges (e.g., Mulliken population analysis) and electron density maps. The Molecular Electrostatic Potential (MEP) surface is another critical output, which maps the electrostatic potential onto the electron density surface. researchgate.net This map helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of interaction. For this compound, the electronegative fluorine, oxygen, and nitrogen atoms are expected to be regions of negative potential.

Table 1: Illustrative Calculated Structural Parameters for this compound

Parameter Description Illustrative Value
Bond Length C-F 1.35 Å
C=O (ester) 1.21 Å
C-O (ester) 1.36 Å
C-C (inter-ring) 1.49 Å
Bond Angle F-C-C (phenyl) 118.5°
O=C-O (ester) 123.0°
C-C-C (inter-ring) 120.5°
Dihedral Angle Phenyl-Pyridine 35.0°

Note: These values are illustrative examples of what a DFT calculation would produce and are not from a specific study on this molecule.

Prediction of Spectroscopic Parameters of this compound (NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the IR spectrum. semanticscholar.org By calculating the second derivatives of the energy with respect to atomic positions, the vibrational modes and their corresponding frequencies and intensities are determined. For this compound, characteristic peaks for C-F stretching, C=O stretching of the ester group, C-O stretching, and aromatic C-H and C=C stretching would be predicted. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov These calculations provide theoretical shifts that can be correlated with experimental spectra to aid in structure elucidation and assignment.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov This analysis provides information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Feature Predicted Value/Range
IR C=O Stretch ~1720 cm⁻¹
C-F Stretch ~1250 cm⁻¹
Aromatic C=C Stretch ~1600-1450 cm⁻¹
¹³C NMR Carbonyl Carbon (C=O) ~165 ppm
Fluorinated Carbon (C-F) ~162 ppm (with J-coupling)
Aromatic Carbons ~115-155 ppm
UV-Vis λmax (π → π* transition) ~250-280 nm

Note: These values are typical predictions based on functional groups and computational studies of similar molecules.

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional shape, or conformation, of a molecule is critical to its function and reactivity. Conformational analysis involves exploring the different spatial arrangements of a molecule that result from rotation around single bonds. A Potential Energy Surface (PES) scan is a computational technique used to map the energy of the molecule as a function of one or more geometric parameters, such as a dihedral angle. youtube.com

For this compound, a key conformational feature is the rotation around the single bond connecting the fluorophenyl ring and the pyridine ring. A PES scan of this dihedral angle would reveal the energy barriers between different rotational isomers (rotamers) and identify the most stable (lowest energy) conformation. The planarity or twist between the two aromatic rings significantly affects the molecule's electronic properties and potential for intermolecular interactions.

Molecular Orbital Theory and Frontier Orbital Analysis of this compound

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.commdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (its electrophilicity). mdpi.com The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.commdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Analysis of the spatial distribution of the HOMO and LUMO can indicate which parts of the molecule are involved in electron donation and acceptance during a chemical reaction.

Table 3: Illustrative Frontier Orbital Properties

Parameter Description Illustrative Value
E_HOMO Energy of the Highest Occupied Molecular Orbital -6.8 eV
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 eV
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO 5.3 eV
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 2.65 eV
Electronegativity (χ) -(E_HOMO + E_LUMO) / 2 4.15 eV

Note: These values are representative of what would be calculated for a stable aromatic compound.

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

DFT is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. This allows chemists to understand the feasibility of a reaction, predict which products will be favored, and gain insight into the step-by-step process of bond breaking and formation.

For the synthesis of this compound, which is often formed via a Suzuki coupling reaction, DFT could be used to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Such studies can clarify the role of the catalyst, solvent, and ligands, and help optimize reaction conditions.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations typically model a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can explore the dynamic behavior of a molecule in an explicit solvent environment over time. nih.govnih.gov MD simulations use classical mechanics to calculate the trajectory of each atom in a system, providing a view of molecular motion and intermolecular interactions.

An MD simulation of this compound in a solvent like water or methanol (B129727) would reveal how the solvent molecules arrange themselves around the solute and how solvent interactions influence the compound's conformational preferences. nih.govnih.govresearchgate.net This is particularly important for understanding solubility and how the molecule behaves in a biological or solution-phase environment. The simulation can track properties like radial distribution functions to understand solvation shells and hydrogen bonding dynamics.

Applications of Methyl 5 3 Fluorophenyl Nicotinate As a Chemical Building Block

Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of functional groups on the Methyl 5-(3-fluorophenyl)nicotinate backbone allows for its elaboration into more complex and high-value molecular structures. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a handle for further functionalization, such as amide bond formation or etherification. researchgate.net The pyridine (B92270) nitrogen and the fluorinated phenyl ring are key components for creating intricate heterocyclic systems.

For instance, derivatives of nicotinic acid are fundamental to the synthesis of various biologically active compounds. researchgate.net The core structure is a precursor for molecules that can interact with biological targets like enzymes and receptors. The synthesis of complex molecules often involves multi-step reaction sequences where the nicotinate (B505614) moiety is a central component. For example, nicotinic acid derivatives can be converted into nicotinoyl hydrazines, which are then condensed with aldehydes to form more complex arylidene derivatives.

The 3-fluorophenyl group not only influences the electronic properties of the molecule but also provides a site for further cross-coupling reactions or nucleophilic aromatic substitution, enabling the construction of elaborate biaryl or polycyclic aromatic systems. These complex architectures are often sought after in drug discovery programs and for the development of novel functional materials.

Precursor in the Design of Novel Organic Ligands for Catalysis

The pyridine nitrogen atom in this compound makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. Pyridine-based ligands are ubiquitous in transition-metal catalysis due to their ability to form stable complexes with a wide range of metal centers. acs.org The electronic properties of the pyridine ring can be fine-tuned by substituents, which in turn modulates the catalytic activity of the resulting metal complex.

The presence of the 3-fluorophenyl group can sterically and electronically influence the coordination environment around a metal center. This allows for the rational design of ligands for specific catalytic applications, such as cross-coupling reactions, hydrogenations, and hydroformylations. google.com By modifying the ester group into other functionalities (e.g., phosphines, amides, or other chelating groups), bidentate or tridentate ligands can be synthesized from the this compound scaffold. These more complex ligands can offer enhanced stability and selectivity in catalytic processes.

Research into heterobimetallic complexes has shown that the combination of different metals, bridged by specifically designed organic ligands, can lead to synergistic effects and novel catalytic activities not achievable with single-metal catalysts. acs.org The structural framework of this compound provides a robust starting point for creating such sophisticated ligand systems for advanced catalytic applications.

Monomer or Component in Advanced Polymer Synthesis

The bifunctional nature of this compound and its derivatives makes them suitable as monomers for the synthesis of advanced polymers. The ability to convert the methyl ester to a carboxylic acid and potentially introduce another reactive group on the phenyl ring allows for its use in step-growth polymerization to form polyesters or polyamides. These polymers can possess unique properties imparted by the rigid, aromatic backbone and the fluorine substituent.

Fluorinated polymers are known for their high thermal stability, chemical resistance, and specific optical and electronic properties. The incorporation of the 5-(3-fluorophenyl)nicotinate moiety into a polymer chain can lead to materials with tailored characteristics for specialized applications. For example, poly(thienylene) derivatives, which are structurally related to polymers that could be derived from this building block, have been synthesized for their electronic properties. dtic.mil

Furthermore, techniques like Atom Transfer Radical Polymerization (ATRP) utilize copper complexes with nitrogen-based ligands to control the polymerization process. nih.gov Ligands derived from this compound could be employed to create catalysts for synthesizing well-defined polymers with controlled molecular weights and low dispersity, which are crucial for high-performance material applications.

Scaffold for the Development of Functional Materials

The rigid, planar structure of the aryl-pyridine core in this compound makes it an ideal scaffold for the construction of functional materials. This core can be systematically modified to create materials with specific electronic, optical, or thermal properties. Pyridine derivatives are known to be key components in functional materials. researchgate.net

The development of materials for electronics, such as Organic Light-Emitting Diodes (OLEDs) and photovoltaic devices, often relies on molecules with extended π-conjugated systems. bldpharm.com The 5-(3-fluorophenyl)nicotinate structure can be extended through polymerization or by attaching other chromophoric or electroactive groups to create materials with desired band gaps and charge-transport properties. scribd.com

The presence of the fluorine atom is particularly advantageous as it can enhance intermolecular interactions, influence molecular packing in the solid state, and improve the metabolic stability and bioavailability of related compounds in a medicinal chemistry context. These features are also valuable in materials science for tuning the properties of thin films and crystalline materials.

Potential Functional Material Derived from Scaffold Key Property Potential Application
Conjugated PolymersPolymerization of bifunctionalized derivativesElectrical ConductivityOrganic Electronics
Liquid CrystalsAddition of long alkyl chainsAnisotropic PropertiesDisplay Technologies
Metal-Organic Frameworks (MOFs)Use of the corresponding carboxylic acid as a linkerPorosityGas Storage, Catalysis
Fluorescent SensorsAttachment of fluorophoresLight EmissionChemical Sensing

Building Block for Photoactive and Electroactive Molecules

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to the design of photoactive and electroactive materials. researchgate.net this compound serves as a valuable precursor for such molecules, which are used in applications ranging from solar cells to light-emitting diodes and sensors. scribd.com The pyridine ring can act as an electron-accepting unit, while the phenyl ring can be functionalized to be either electron-donating or electron-accepting, allowing for the creation of "push-pull" systems that are known for their strong light absorption and emission properties.

The synthesis of phthalocyanines, which are important photoactive compounds, often starts from phthalonitrile (B49051) derivatives. researchgate.net It is conceivable that derivatives of this compound could be used to create novel phthalocyanine-like structures with unique photophysical properties.

Furthermore, the scaffold can be incorporated into larger conjugated systems to create organic semiconductors. For instance, poly(3-hexylthiophene) (P3HT) is a well-known electroactive polymer used in organic electronics. scribd.com By analogy, polymers incorporating the 5-(3-fluorophenyl)nicotinate unit could be designed to exhibit specific charge transport characteristics. The inherent dipole moment and polarizability of the molecule, enhanced by the fluorine atom, are critical factors in determining the performance of the final electroactive material.

Utility in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The spontaneous organization of molecules into well-defined, larger structures is known as self-assembly. nih.gov this compound possesses several features that make it a useful building block in this field.

The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic rings are capable of engaging in π-π stacking interactions. These interactions can direct the self-assembly of molecules into one-, two-, or three-dimensional networks. The fluorine atom can also participate in weaker interactions, such as C-H···F hydrogen bonds, which can further guide the assembly process and add stability to the resulting supramolecular architecture.

By converting the methyl ester to a carboxylic acid, the resulting molecule can form strong, directional hydrogen bonds, leading to the formation of dimers, chains, or more complex assemblies. This is a common strategy in crystal engineering and the design of molecular solids. The ability to form predictable, self-assembled structures is crucial for creating functional nanomaterials, such as drug delivery vehicles or components for molecular machines. nih.govscience.gov

In Vitro Bio Molecular Interactions and Mechanistic Studies of Methyl 5 3 Fluorophenyl Nicotinate Derivatives

Molecular Target Identification and Binding Affinity Studies (in vitro assays)

While specific molecular target identification and binding affinity data for Methyl 5-(3-fluorophenyl)nicotinate are not extensively available in the public domain, the structural motifs of the molecule—a pyridine (B92270) ring characteristic of nicotinamides and a substituted phenyl group—are common in a variety of biologically active compounds. This allows for informed speculation on potential targets.

Derivatives of nicotinamide (B372718) have been investigated for their interaction with a range of enzymes and receptors. For instance, various nicotinamide derivatives have been explored as inhibitors of enzymes such as vascular endothelial growth factor receptor-2 (VEGFR-2) and histone deacetylases (HDACs). mdpi.comnih.govrsc.org The presence of the 3-fluorophenyl group can significantly influence binding affinity and selectivity due to its electronic and steric properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance binding affinity and improve metabolic stability.

Based on the activities of analogous compounds, potential molecular targets for this compound derivatives could include, but are not limited to, kinases, transporters, and various receptors. For example, compounds with a nicotinamide scaffold have shown activity against Epidermal Growth Factor Receptor (EGFR) and Equilibrative Nucleoside Transporters (ENTs). nih.govmdpi.com Furthermore, the similarity to nicotinic acid suggests potential interactions with nicotinic acetylcholine (B1216132) receptors or enzymes involved in NAD+ metabolism.

Future research would benefit from broad-based screening assays to identify specific high-affinity targets for this class of compounds. Techniques such as radioligand binding assays, affinity chromatography, and computational target prediction would be invaluable in elucidating the molecular targets of this compound and its derivatives.

Structure-Activity Relationship (SAR) Investigations based on this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For this compound derivatives, SAR investigations would systematically explore how modifications to different parts of the molecule affect its biological activity.

The 3-Fluorophenyl Group: The position and nature of the substituent on the phenyl ring are critical determinants of activity. The 3-fluoro substituent is known to influence the electronic properties of the ring and can participate in specific interactions with protein targets, such as hydrogen bonding or halogen bonding. SAR studies on related 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives have shown that the hydrophobicity and shape of substituents on the phenyl ring are important for inhibitory activity against the sodium-calcium exchanger (NCX). nih.gov

Interactive Data Table: SAR of Related Nicotinamide Derivatives

Compound IDModification from Parent StructureTargetActivity (IC50/Ki)
Analog A Replacement of methyl ester with N-(3-aminobenzyl)amide and addition of a 4-phenoxy linkerNCX0.24 µM (IC50) nih.gov
Analog B N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamideAntifungalModerate activity nih.gov
Analog C Quinazoline derivative with N-(3-fluorophenyl)acetamide side chainAurora Kinase BOrally active in xenograft models reichertspr.com
Compound 8 Nicotinamide derivative with complex side chainVEGFR-277.02 nM (IC50) mdpi.com
Compound 10 Nicotinamide-based derivativeVEGFR-251 nM (IC50) mdpi.com

This table presents data for structurally related compounds to illustrate potential SAR trends.

Systematic variations of the phenyl ring substitution, such as moving the fluorine to the 2- or 4-position or introducing other halogen or alkyl groups, would be essential to build a comprehensive SAR profile. Such studies would elucidate the key structural features required for potent and selective activity at specific molecular targets.

Enzyme Inhibition and Modulation Studies (in vitro biochemical assays)

The nicotinamide scaffold is present in numerous enzyme inhibitors, suggesting that this compound derivatives could also exhibit such properties. In vitro biochemical assays are essential to quantify the inhibitory potency of these compounds against specific enzymes.

Several studies on related nicotinamide derivatives have demonstrated significant inhibitory activity against various kinases. For example, a series of nicotinamide derivatives were synthesized and evaluated as potential VEGFR-2 inhibitors. nih.govmdpi.com One of the most potent compounds in one study, a complex nicotinamide derivative, exhibited an IC50 value of 77.02 nM against VEGFR-2. mdpi.com Another study reported a nicotinamide-based derivative with an IC50 of 51 nM for VEGFR-2. mdpi.com

The inhibitory potential of compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Interactive Data Table: In Vitro Enzyme Inhibition by Related Nicotinamide Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Compound 8 VEGFR-20.077 mdpi.com
Compound 10 VEGFR-20.051 mdpi.com
Sorafenib (Reference) VEGFR-20.0536 mdpi.com
Tandyukisin EGFR (wild-type)0.0106 frontiersin.org
Tandyukisin EGFR (T790M mutant)0.0326 frontiersin.org

This table showcases the enzyme inhibitory activities of compounds structurally related to the nicotinamide class.

Given that the 3-fluorophenyl moiety is also present in some kinase inhibitors, it is plausible that this compound derivatives could be effective enzyme inhibitors. Future studies should involve screening against a panel of kinases and other relevant enzymes to determine their inhibitory profile and selectivity.

Receptor-Ligand Interactions (in vitro binding assays)

In vitro binding assays are fundamental for characterizing the interaction between a ligand, such as this compound, and its receptor. These assays can determine the binding affinity (typically reported as the dissociation constant, Kd, or the inhibition constant, Ki) and can provide insights into the nature of the binding (e.g., competitive, non-competitive).

While direct binding data for this compound is scarce, studies on related structures provide valuable context. For instance, nicotinamide riboside, a related molecule, has been shown to be transported by equilibrative nucleoside transporters (ENTs). nih.govmdpi.com This suggests that this compound derivatives might interact with such transporters.

Furthermore, the structural similarity to compounds that bind to the dopamine (B1211576) transporter (DAT) suggests this as another potential target. The binding of various ligands to DAT has been extensively studied, with Ki values often in the nanomolar range. nih.gov

Interactive Data Table: Binding Affinities of Related Compounds to Transporters

CompoundTargetKi (µM)Reference
S-αPVP DAT0.01 nih.gov
R-αPVP DAT0.37 nih.gov
Cocaine DAT0.20 nih.gov
S-CE-123 DAT0.61 ebi.ac.uk

This table provides binding affinity data for various ligands to the Dopamine Transporter (DAT), a potential target for nicotinic acid derivatives.

Radioligand competition binding assays are a common method to determine the Ki of a test compound. In these assays, the ability of the unlabeled test compound to displace a radiolabeled ligand from its receptor is measured. Future research should employ such assays to determine the binding affinities of this compound derivatives for a range of potential receptor and transporter targets.

Cell-Based Biochemical Pathway Modulation

Investigating the effects of this compound derivatives on specific cellular biochemical pathways provides a more holistic understanding of their biological activity. Such studies, conducted in isolated cells, can reveal how these compounds modulate signaling cascades or metabolic processes, downstream of their direct molecular target.

For instance, if a derivative of this compound were to inhibit EGFR, one would expect to see a downstream reduction in the phosphorylation of proteins in the MAPK/ERK and PI3K/Akt signaling pathways. Nicotinamide, a related compound, has been shown to reactivate the tumor suppressor gene RUNX3 in cancer cells. nih.gov

While specific data on the modulation of cellular pathways by this compound is not currently available, the known activities of structurally similar compounds can guide future investigations. For example, the inhibition of VEGFR-2 by nicotinamide derivatives has been shown to induce apoptosis and arrest the cell cycle in cancer cell lines. mdpi.comnih.gov

Future cell-based assays could include Western blotting to assess changes in protein phosphorylation, reporter gene assays to measure transcriptional activity, and metabolic flux analysis to determine effects on cellular metabolism. These studies would be critical in bridging the gap between molecular-level interactions and cellular responses.

Mechanistic Insights into Molecular Recognition

Understanding the molecular recognition processes between this compound derivatives and their biological targets is key to rational drug design. Biophysical techniques such as fluorescence quenching and surface plasmon resonance (SPR) can provide detailed mechanistic insights into these interactions.

Fluorescence Quenching: This technique can be used to study the binding of a ligand to a protein. If the protein contains fluorescent amino acids like tryptophan, the binding of a ligand can lead to a decrease (quenching) of the fluorescence intensity. The mechanism of quenching (static or dynamic) can provide information about the nature of the complex formed. nih.govmdpi.com While no specific fluorescence quenching studies have been reported for this compound, the fluorescence of NADH, which contains a nicotinamide moiety, is well-known to be quenched upon binding to enzymes. nih.govnih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It can provide kinetic data on the association (kon) and dissociation (koff) rates of a ligand binding to its target, from which the dissociation constant (Kd) can be calculated. nih.govspringernature.com This technique would be highly valuable for characterizing the binding kinetics of this compound derivatives to their purified target proteins.

Although direct mechanistic studies on this compound are lacking, the application of these biophysical methods will be essential to fully characterize its molecular recognition properties and to guide the design of more potent and selective analogs.

Future Directions and Emerging Research Avenues for Methyl 5 3 Fluorophenyl Nicotinate

Exploration of Asymmetric Synthesis Methodologies

While the core structure of methyl 5-(3-fluorophenyl)nicotinate is achiral, the introduction of chirality through synthetic modifications is a burgeoning area of research. The development of chiral pyridine (B92270) ligands, for instance, has become crucial for asymmetric synthesis. acs.orgacs.org Although the development of versatile chiral pyridine units has faced challenges, new frameworks are emerging that could be applied to create chiral derivatives of this compound. acs.orgacs.org

Future research will likely focus on creating atropisomers, which are stereoisomers arising from hindered rotation around a single bond. The bond between the phenyl and pyridine rings in this compound could be a target for creating such atropisomers by introducing bulky substituents. Methodologies like enantioselective Suzuki-Miyaura cross-coupling reactions, which are used to create chiral biaryl compounds, could be adapted for this purpose. researchgate.net Furthermore, the development of novel chiral catalysts, such as helical pyridine N-oxides or P-chiral bicyclic phosphines, opens new possibilities for the enantioselective synthesis of complex derivatives. nih.govnih.gov The synthesis of chiral NADH analogs based on templates like proline, which incorporate nicotinic acid moieties, also provides a blueprint for designing enantioselective reactions involving nicotinate (B505614) structures. tandfonline.com

Development of Sustainable and Economical Synthetic Routes

The traditional synthesis of 5-aryl nicotinates often involves multi-step processes with expensive catalysts and harsh conditions. Future research is geared towards more sustainable and cost-effective methods.

Key areas of development include:

Continuous-Flow Chemistry: This technology offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and the ability to handle unstable intermediates. okayama-u.ac.jpacs.org For instance, continuous-flow has been successfully applied to the hydrogenation of ethyl nicotinate and for Suzuki-Miyaura cross-coupling reactions, demonstrating its potential for the synthesis of this compound and its derivatives. researchgate.netresearchgate.netyoutube.com A two-step continuous-flow protocol has been developed for synthesizing a key intermediate for the fungicide Boscalid, which involves a Suzuki-Miyaura cross-coupling, showcasing a relevant industrial application. researchgate.net

Green Catalysis: The use of reusable and environmentally friendly catalysts is a major focus. Novozym® 435, a lipase (B570770) from Candida antarctica, has been used to catalyze the synthesis of nicotinamide (B372718) derivatives in continuous-flow microreactors, achieving high yields in short reaction times. nih.gov Copper-catalyzed [3+3] annulation reactions are also being explored as a practical method for preparing nicotinate derivatives under milder conditions. bohrium.com

C-H Activation: Direct functionalization of C-H bonds is an atom-economical approach that avoids the need for pre-functionalized starting materials. Research into iridium-catalyzed C-H borylation and other metal-catalyzed C-H functionalization techniques could lead to more direct and efficient syntheses of 5-aryl nicotinates. acs.org

Design and Synthesis of Novel Derivatives with Tuned Properties

The core structure of this compound serves as a scaffold for creating a diverse range of new molecules with tailored electronic, optical, and biological properties. By making strategic modifications to the phenyl and pyridine rings, researchers can fine-tune the compound's characteristics.

For example, introducing different substituents can alter the molecule's conformation and electronic distribution. The synthesis of various phenoxyalkylamino-4-phenylnicotinates has been described, highlighting the potential for creating a library of derivatives. nih.govresearchgate.net The ability to perform cross-coupling reactions on the pyridine or phenyl ring allows for the introduction of a wide array of functional groups, including other aryl groups, alkyl chains, and heteroatoms. researchgate.netacs.org The synthesis of bipyridine-containing nicotine (B1678760) derivatives demonstrates that such modifications are well-tolerated and can be used to create ligands for metal complexation. acs.org

Advanced Computational Modeling for Property Prediction

In silico methods are becoming indispensable for accelerating the discovery and design of new molecules. nih.govresearchgate.netnih.govconsensus.app Computational modeling allows researchers to predict the physicochemical, pharmacokinetic, and biological properties of derivatives of this compound before undertaking costly and time-consuming laboratory synthesis. nih.govresearchgate.netnih.govconsensus.app

Key computational approaches include:

Density Functional Theory (DFT): Used to study the electronic structure and predict properties like molecular electrostatic potential, which is crucial for understanding intermolecular interactions. dntb.gov.uatandfonline.com

Molecular Docking: Simulates the interaction of a molecule with a biological target, such as an enzyme or receptor, to predict its potential biological activity. nih.govnih.govmdpi.com

Homology Modeling: Used to create 3D models of proteins when their experimental structures are not available, which can then be used for docking studies. nih.gov

These computational tools can guide the design of novel derivatives with enhanced properties, as demonstrated in studies on nicotinic acid and amide hybrids, as well as other heterocyclic GABA analogues. nih.govresearchgate.netmdpi.com

Integration into Nanoscale Materials and Devices

The unique electronic and photophysical properties of 5-aryl nicotinates make them promising candidates for integration into advanced materials and devices.

Organic Light-Emitting Diodes (OLEDs): The structural similarity of this compound to bipyridine and other ligands used in OLEDs suggests its potential application in this area. Imidazo[1,2-a]pyridine (B132010) derivatives, for example, are known for their excellent emissive properties. researchgate.net

Metal-Organic Frameworks (MOFs): Nicotinate and its derivatives can act as organic linkers to create MOFs. researchgate.netrsc.org These porous materials have applications in gas storage, separation, and catalysis. For instance, MOFs based on 5-bromonicotinic acid have shown potential for H₂ purification and photoluminescence. researchgate.net

Nanoscale Sensors: The fluorescence properties of nicotinate derivatives can be harnessed to develop probes for detecting specific analytes.

Expansion of Ligand Design for Organocatalysis and Metal Catalysis

Future research will likely focus on:

Developing Chiral Ligands: As mentioned in section 8.1, creating chiral versions of this compound could lead to new asymmetric catalysts. acs.orgacs.org The design of new chiral pyridine-containing ligands is an active area of research with broad potential applications. acs.orgresearchgate.net

Pincer Ligands: The 5-aryl nicotinate structure could be incorporated into pincer-type ligands, which are known for their high stability and catalytic activity in a variety of reactions, including cross-coupling. mdpi.com

Cross-Coupling Reactions: The development of new ligands is crucial for advancing challenging cross-coupling reactions. nih.gov Ligands based on the 2-(2'-pyridyl)phenyl structure, which is related to this compound, have been shown to be effective in various palladium and ruthenium-catalyzed reactions. researchgate.netacs.orgnih.gov

Application in Advanced Spectroscopy and Imaging Techniques

The inherent spectroscopic properties of the 5-aryl nicotinate core can be enhanced and exploited for various advanced applications.

Fluorescent Probes: Derivatives can be designed to act as fluorescent probes for bioimaging. researchgate.netnih.gov By attaching specific functional groups, these probes can be targeted to particular cellular components, such as mitochondria or nucleic acids, and their fluorescence can report on the local environment. rsc.org

Two-Photon Absorption (TPA): Functionalizing the core structure can lead to materials with significant TPA cross-sections. researchgate.net TPA allows for excitation with near-infrared light, which offers deeper tissue penetration and less photodamage, making it highly valuable for in vivo imaging and photodynamic therapy. researchgate.netnsf.gov Studies on imidazo[1,2-a]pyridine and carbazole-functionalized derivatives have shown that strategic design can lead to substantial TPA responses. researchgate.netnsf.gov

Table of Mentioned Compounds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.